molecular formula C14H8F6 B1304852 2,2'-Bis(trifluoromethyl)biphenyl CAS No. 567-15-7

2,2'-Bis(trifluoromethyl)biphenyl

Cat. No. B1304852
Key on ui cas rn: 567-15-7
M. Wt: 290.2 g/mol
InChI Key: VBFVFTVNLQCICW-UHFFFAOYSA-N
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Patent
US06870978B2

Procedure details

To a 2-L three-necked, round-bottom flask fitted with a mechanical stirrer and a condenser was added 507.5 g of 2-iodotrifluoromethylbenzene (1.86 mol), 282.0 g of copper powder and 400 ml of DMF. The reaction mixture was stirred and heated at reflux for 24 hours and filtered. The filtrate was distilled under reduced pressure to yield 211.8 g (78%) of a light yellow oil.
Quantity
507.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
282 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9]>[Cu].CN(C=O)C>[F:9][C:8]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
507.5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)C(F)(F)F
Name
copper
Quantity
282 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2-L three-necked, round-bottom flask fitted with a mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=C(C=CC=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 211.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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